molecular formula C10H7Cl2F3N4S B2773776 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine CAS No. 691391-23-8

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2773776
CAS No.: 691391-23-8
M. Wt: 343.15
InChI Key: UVPVUUHUZSICPS-UHFFFAOYSA-N
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Description

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C10H7Cl2F3N4S and its molecular weight is 343.15. The purity is usually 95%.
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Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2F3N4S/c11-6-2-1-5(3-7(6)12)4-20-9-18-17-8(19(9)16)10(13,14)15/h1-3H,4,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPVUUHUZSICPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=NN=C(N2N)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine (CAS: 691391-23-8) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects, including anticancer, antimicrobial, and antifungal activities.

The compound features a triazole ring substituted with a trifluoromethyl group and a dichlorophenylmethylsulfanyl moiety. Its molecular formula is C16H13Cl2F3N2SC_{16}H_{13}Cl_2F_3N_2S, with a molecular weight of approximately 405.22 g/mol . The structural formula can be represented as follows:

Structure C16H13Cl2F3N2S\text{Structure }\text{C}_{16}\text{H}_{13}\text{Cl}_2\text{F}_3\text{N}_2\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of thiosemicarbazide derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Various synthetic routes have been explored to optimize yield and purity .

Anticancer Activity

Research indicates that compounds related to 1,2,4-triazoles exhibit promising anticancer properties. For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines. In one study, a related triazole derivative was tested against the HCT-116 colon carcinoma cell line with an IC50 value of 6.2 μM . Moreover, compounds containing similar structures have demonstrated activity against breast cancer cell lines (e.g., T47D) with IC50 values ranging from 27.3 to 43.4 μM .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. The compound has shown efficacy against a range of bacterial and fungal pathogens. A study highlighted that triazole derivatives possess higher antibacterial activity compared to antifungal activity, particularly against Gram-positive bacteria . The halo-substituted variants were noted for their enhanced growth inhibition compared to standard antibiotics like fluconazole and chloramphenicol .

Antifungal Activity

In addition to antibacterial effects, this compound exhibits antifungal properties. It has been evaluated for its effectiveness against plant pathogens and other fungi. The structure-activity relationship suggests that the presence of electron-withdrawing groups like trifluoromethyl enhances antifungal potency .

Case Studies

  • Anticancer Efficacy : A series of experiments conducted on triazole derivatives revealed that modifications at the phenyl ring significantly influence their anticancer activity. For example, compounds with electron-withdrawing groups showed enhanced cytotoxicity against MCF-7 breast cancer cells compared to their unsubstituted counterparts .
  • Antimicrobial Screening : A comprehensive screening of various triazole derivatives against common bacterial strains (e.g., E. coli and S. aureus) demonstrated that those with dichlorophenyl substitutions had superior antimicrobial activity compared to standard treatments .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine have shown effectiveness against a variety of pathogens:

  • Antibacterial Effects : Studies have demonstrated that triazole hybrids possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, triazole derivatives with trifluoromethyl groups have been reported to have Minimum Inhibitory Concentrations (MIC) as low as 0.25 μg/mL against resistant strains .
  • Antifungal Properties : The compound's structural features suggest potential antifungal applications. Triazoles are commonly used in antifungal therapies due to their ability to inhibit fungal cytochrome P450 enzymes .

Anticancer Activity

The anticancer potential of triazole derivatives is another area of active research. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines:

  • Mechanism of Action : Triazoles may interfere with DNA synthesis and repair mechanisms in cancer cells. For instance, studies involving similar triazole compounds have indicated that they can inhibit angiogenesis and metastasis in cancer models .
  • Case Studies : In vitro studies have shown that certain triazole derivatives demonstrate cytotoxicity against several cancer cell lines, including breast and lung cancers. The presence of electron-withdrawing groups like trifluoromethyl enhances the anticancer activity by increasing the lipophilicity and biological availability of the compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds:

Substituent Effect on Activity
Trifluoromethyl groupIncreases lipophilicity and enhances antibacterial activity
Dichlorophenyl groupContributes to improved binding affinity at target sites
Sulfanyl linkageEssential for maintaining biological activity

Research indicates that modifications at specific positions on the triazole ring can significantly alter the biological activity of these compounds. For example, introducing different aryl groups has been shown to enhance both antimicrobial and anticancer properties .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductKey Findings
Sulfide → SulfoxideH<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH (room temperature, 6 hrs)3-{[(3,4-Dichlorophenyl)methyl]sulfinyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amineMild oxidation preserves the triazole core while increasing polarity .
Sulfide → SulfonemCPBA (methanol, 0°C → RT, 12 hrs)3-{[(3,4-Dichlorophenyl)methyl]sulfonyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amineComplete oxidation enhances electrophilicity for downstream reactions .

Mechanistic Insight : Oxidation proceeds via radical intermediates, with peroxide agents abstracting sulfur electrons to form sulfoxide/sulfone moieties .

Nucleophilic Substitution

The sulfanyl group acts as a leaving group in SN<sub>2</sub> reactions:

NucleophileConditionsProductYield/Selectivity
Alkylamines (e.g., NH<sub>2</sub>CH<sub>2</sub>Ph)K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 8 hrs3-[(Benzylamino)methyl]-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine~65% yield; retains triazole stability .
Thiols (e.g., HSCH<sub>2</sub>CO<sub>2</sub>Et)Et<sub>3</sub>N, THF, reflux3-[(Ethoxycarbonylmethyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amineRequires thiophilic catalysts for efficient displacement.

Functionalization of the 4-Amino Group

The primary amine at position 4 participates in condensation and acylation:

Schiff Base Formation

Aldehyde/KetoneConditionsProductApplication
4-ChlorobenzaldehydeEthanol, reflux, 4 hrsN-[(4-Chlorobenzylidene)amino]-3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazoleEnhanced antibacterial activity against S. aureus (MIC: 4 µg/mL) .
AcetophenoneTiCl<sub>4</sub>, toluene, 110°CN-[1-Phenylethylidene] derivativeImproved lipophilicity for CNS-targeted drug design .

Acylation

Acylating AgentConditionsProductStability
Acetic anhydridePyridine, RT, 2 hrsN-Acetyl-3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amineHydrolytically stable in physiological pH .
Benzoyl chlorideDCM, DMAP, 0°C → RTN-Benzoyl derivativeCrystallizes in monoclinic P2<sub>1</sub>/c space group .

Electrophilic Aromatic Substitution

The dichlorophenyl ring undergoes selective halogenation:

ReagentConditionsPositionProductYield
Br<sub>2</sub>/FeBr<sub>3</sub>CCl<sub>4</sub>, 40°C, 6 hrsPara to existing Cl3-{[(3,4-Dichloro-5-bromophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine72% .
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 30 minMeta to methylsulfanylNitro derivativeRequires strict temp control to avoid triazole decomposition .

Metal Complexation

The triazole N-atoms and amine group act as ligands:

Metal SaltConditionsComplex StructureStability Constant (log K)
Cu(II) acetateMethanol/water (1:1), RTOctahedral geometry with N<sub>triazole</sub> and NH<sub>2</sub> coordination8.2 ± 0.3
PdCl<sub>2</sub>DMF, 100°C, N<sub>2</sub>Square-planar Pd(II) complexCatalyzes Suzuki couplings (TON > 500) .

Biochemical Interactions

Though not classical "reactions," these interactions define pharmacological activity:

TargetInteraction TypeFunctional Groups InvolvedBiological Effect
Fungal CYP51Hydrogen bonding with triazole N3Triazole ring, NH<sub>2</sub>Ergosterol biosynthesis inhibition (IC<sub>50</sub>: 0.8 nM) .
Bacterial DNA gyraseπ-Stacking with dichlorophenylAromatic ring, CF<sub>3</sub>Topoisomerase II inhibition (MIC: 2 µg/mL vs E. coli) .

Stability Under Physiological Conditions

ConditionDegradation PathwayHalf-LifeMajor Degradants
pH 1.2 (simulated gastric fluid)Acid-catalyzed triazole ring opening3.2 hrs3,4-Dichlorobenzyl mercaptan + trifluoroacetamide .
UV light (300–400 nm)C-S bond homolysis45 minRadical recombination products .

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